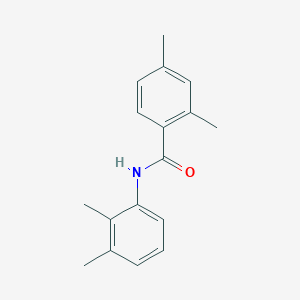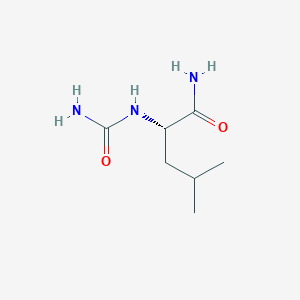
N~2~-Carbamoyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Carbamoyl-L-leucinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of L-leucine, an essential amino acid, and contains a carbamoyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Carbamoyl-L-leucinamide typically involves the reaction of L-leucine with a carbamoylating agent. One common method is the use of carbamoyl chloride in the presence of a base, such as triethylamine, to form the carbamoyl derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of N2-Carbamoyl-L-leucinamide may involve more scalable and cost-effective methods. One approach is the enzymatic synthesis using carbamoylase enzymes, which can selectively catalyze the formation of the carbamoyl group on L-leucine. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Carbamoyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N~2~-Carbamoyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N2-Carbamoyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can modulate metabolic pathways and biochemical reactions, making it a valuable compound in enzymology and metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-Carbamoyl-N-(4-fluorobenzyl)leucinamide
- N~2~-Carbamoyl-N-[2-(4-fluorophenyl)ethyl]-L-leucinamide
- N~2~-[(BENZYLOXY)CARBONYL]-N-[(1S,2S)-2-HYDROXY-1-(4-HYDROXYBENZYL)PROPYL]-L-LEUCINAMIDE
Uniqueness
N~2~-Carbamoyl-L-leucinamide is unique due to its specific structure, which allows it to interact with enzymes and other biomolecules in a distinct manner. Its carbamoyl group provides unique reactivity and binding properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
674292-93-4 |
|---|---|
Fórmula molecular |
C7H15N3O2 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(2S)-2-(carbamoylamino)-4-methylpentanamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(2)3-5(6(8)11)10-7(9)12/h4-5H,3H2,1-2H3,(H2,8,11)(H3,9,10,12)/t5-/m0/s1 |
Clave InChI |
BZRRMCVKVCBRCL-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
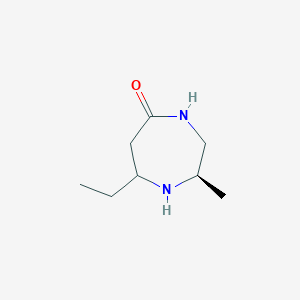

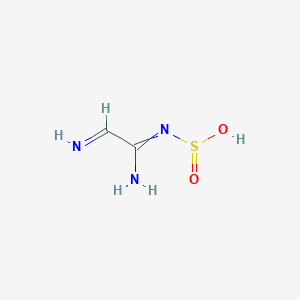



![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)

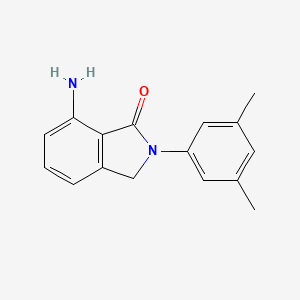
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)
